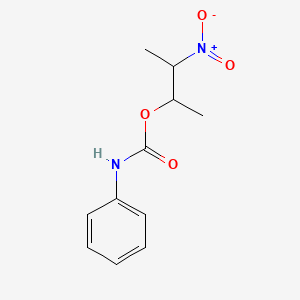
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester is an organic compound with the molecular formula C10H13NO4 It is a derivative of carbamic acid and is characterized by the presence of a phenyl group and a (1-methyl-2-nitropropyl) ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester typically involves the reaction of phenyl isocyanate with (1-methyl-2-nitropropyl) alcohol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction can be represented as follows:
Phenyl isocyanate+(1-methyl-2-nitropropyl) alcohol→Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield. Advanced techniques like distillation, crystallization, and chromatography may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or ureas.
Aplicaciones Científicas De Investigación
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenyl carbamate, which can then interact with biological molecules. The nitro group may also play a role in redox reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, methyl ester: Similar structure but with a methyl ester group instead of (1-methyl-2-nitropropyl).
Carbamic acid, phenyl ester: Lacks the nitro and methyl groups, simpler structure.
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Similar ester group but with different alkyl substitution.
Uniqueness
Carbamic acid, phenyl-, (1-methyl-2-nitropropyl) ester is unique due to the presence of both a nitro group and a (1-methyl-2-nitropropyl) ester group. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6526-61-0 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-nitrobutan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-8(13(15)16)9(2)17-11(14)12-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,14) |
Clave InChI |
UYTRXLZRHNDHHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)OC(=O)NC1=CC=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


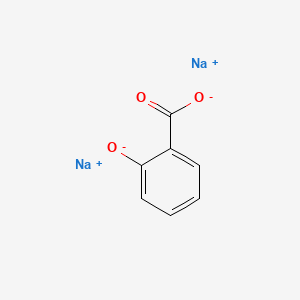
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
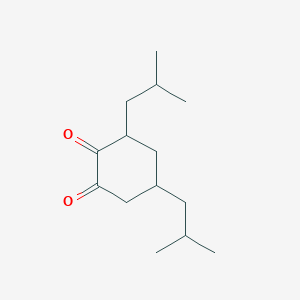

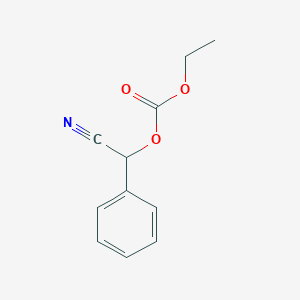

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)

![5,5-dimethyl-6H-benzo[c]acridin-6-ol](/img/structure/B14724122.png)
![2H,10H-[1,3]Dioxolo[4,5-B]xanthen-10-one](/img/structure/B14724124.png)
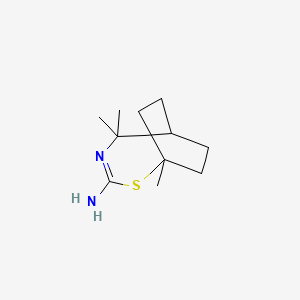
![N-[4-(Dimethylamino)phenyl]-N-methylacetamide](/img/structure/B14724134.png)
![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)

